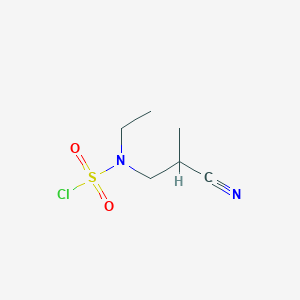![molecular formula C12H15N3O3 B1427900 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1291656-86-4](/img/structure/B1427900.png)
6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid
Descripción general
Descripción
This compound, also known by its IUPAC name 6-{[(1-methyl-3-pyrrolidinyl)amino]carbonyl}-2-pyridinecarboxylic acid, has a molecular weight of 249.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O3/c1-15-6-5-8(7-15)13-11(16)9-3-2-4-10(14-9)12(17)18/h2-4,8H,5-7H2,1H3,(H,13,16)(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 249.27 .Aplicaciones Científicas De Investigación
Antibacterial Properties
Pyridonecarboxylic acids, including analogs similar to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid, have been studied for their potential antibacterial properties. For instance, Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing significant in vitro and in vivo antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Chemical Libraries
Bojana Črček et al. (2012) demonstrated the use of similar compounds in the parallel synthesis of a library of pyrimidine-5-carboxamides. This indicates its utility in creating diverse chemical libraries for various applications, including drug discovery (Črček et al., 2012).
Structural Studies
M. Kadir et al. (2017) focused on the structural characterization of monoamide isomers related to this compound. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various fields, such as material science or pharmacology (Kadir et al., 2017).
Computational Chemistry
T. Cuya et al. (2018) utilized similar pyridinium compounds in computational studies to understand their interactions with human acetylcholinesterase when inhibited by nerve agents. This showcases the application of these compounds in computational and theoretical chemistry, particularly in understanding enzyme interactions (Cuya et al., 2018).
Development of Antibiotics
Research by M. Sunagawa et al. (1990) into carbapenem compounds, which are structurally related to this compound, indicates their potential role in the development of new antibiotics, especially considering their activity and stability profiles (Sunagawa et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
6-[(1-methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-15-6-5-8(7-15)13-11(16)9-3-2-4-10(14-9)12(17)18/h2-4,8H,5-7H2,1H3,(H,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAIQHJQMRAKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)



![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)



